2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride

Description

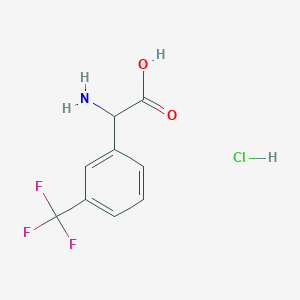

2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride (CAS: 1134915-25-5) is a fluorinated aromatic amino acid derivative with the molecular formula C₉H₉ClF₃NO₂ and a molecular weight of 255.63 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring, an amino (-NH₂) group, and an acetic acid backbone. The compound is widely used as a pharmaceutical intermediate, particularly in drug discovery, due to the -CF₃ group’s ability to enhance metabolic stability, lipophilicity, and binding affinity to target proteins .

Properties

IUPAC Name |

2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECHOAVQAILTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134915-25-5 | |

| Record name | 2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with glycine under acidic conditions to form the desired product . The reaction conditions often include the use of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Acylation Reactions

The amino group undergoes nucleophilic acylation with reagents like acetic anhydride or acetyl chloride. Trifluoromethanesulfonic acid (TFMSA) catalyzes these reactions under mild conditions (40–60°C), producing N-acetyl derivatives . For example:

$$ \text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{TFMSA}} \text{CH}_3\text{CONH}-[\text{Ar}]\text{-CH}_2\text{COOH} $$

Key Conditions:

-

Solvents: Dichloromethane or tetrahydrofuran

-

Catalysts: TFMSA or N,N-diisopropylethylamine (DIPEA)

Alkylation Reactions

The amino group reacts with alkyl halides (e.g., methyl iodide) in basic media (pH 9–10) to form N-alkylated derivatives. This proceeds via an S<sub>N</sub>2 mechanism:

$$ \text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{R-NH}-[\text{Ar}]\text{-CH}_2\text{COOH} $$

Example:

-

Reagent: Benzyl bromide

-

Product: N-benzyl-2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Peptide Bond Formation

The carboxylic acid group participates in peptide coupling using agents like N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). This forms amide bonds with amine-containing substrates:

$$ \text{Compound} + \text{H}_2\text{N-R} \xrightarrow{\text{DCC/HOBt}} \text{NH}-[\text{Ar}]\text{-CH}_2\text{CONH-R} $$

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis (H<sub>2</sub>SO<sub>4</sub> or HCl) to form esters:

$$ \text{Compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{OOC}-[\text{Ar}]\text{-CH}_2\text{NH}_2 $$

Conditions:

-

Reflux in anhydrous alcohol

-

Yields: 70–90% for methyl/ethyl esters

Decarboxylation

Under acidic conditions (pH < 3) and elevated temperatures (100–120°C), the compound undergoes decarboxylation, releasing CO<sub>2</sub> and forming 2-amino-2-(3-(trifluoromethyl)phenyl)ethane:

$$ \text{Compound} \xrightarrow{\Delta, \text{H}^+} \text{CH}_2(\text{NH}_2)-[\text{Ar}] + \text{CO}_2 $$

Comparative Reactivity Table

Mechanistic Insights

-

Steric Effects : The 3-(trifluoromethyl)phenyl group creates steric hindrance, slowing reactions at the α-carbon.

-

Electronic Effects : The electron-withdrawing trifluoromethyl group increases the carboxylic acid’s acidity (pK<sub>a</sub> ~2.5), enhancing nucleophilic reactivity in esterification/amide formation .

This compound’s versatility in acylation, alkylation, and peptide synthesis makes it valuable for pharmaceutical intermediates and bioactive molecule development. Further studies exploring enantioselective reactions or catalytic systems could expand its synthetic utility.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 255.62 g/mol. Its structure includes an amino group, an acetic acid moiety, and a trifluoromethyl-substituted phenyl ring, which enhances its lipophilicity and biological activity. The trifluoromethyl group is significant for increasing the compound's interaction with biological targets, making it a valuable candidate for drug development .

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in tryptophan metabolism. This inhibition can have implications for treating various conditions, including cancer and depression by modulating immune responses and influencing tumor microenvironments.

Table: Comparison of Biological Activities

| Compound Name | Activity | Notes |

|---|---|---|

| 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | IDO Inhibitor | Potential in cancer therapy |

| 4-(Trifluoromethyl)-L-phenylalanine | Neurotransmitter Modulator | Effects on glutamate receptors |

| (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | Antagonist | Targeting specific receptor sites |

Neuropharmacology

Research indicates that 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid may interact with glutamate receptors, which are critical in neurotransmission and neuroprotection. Its potential effects on these receptors suggest therapeutic applications in neurological disorders such as Alzheimer's disease and other neurodegenerative conditions.

Case Study: Glutamate Receptor Interaction

A study demonstrated that this compound could act as an antagonist at certain receptor sites, providing insights into its mechanism of action in modulating synaptic transmission and neuroprotection.

Future Directions and Research Needs

While the current findings highlight the potential applications of 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Investigating its interactions with other biological targets could expand its applicability in drug development.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing biological processes. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Findings :

- The -CF₃ group in the target compound increases lipophilicity (logP ~2.5) compared to -Cl (logP ~1.8) or -F (logP ~1.2), favoring membrane permeability .

- Halogen substituents (-Cl, -F) exhibit weaker electron-withdrawing effects than -CF₃, impacting acidity (pKa of amino group: ~8.5 for -CF₃ vs. ~9.2 for -Cl) .

Modifications to the Amino Group or Backbone

Key Findings :

Stereochemical and Structural Variations

Key Findings :

- Stereochemistry critically influences biological activity. For example, the (S)-enantiomer of 3-fluorophenyl analog shows 10-fold higher receptor binding affinity than the (R)-form .

- Bicyclic scaffolds (e.g., bicyclo[1.1.1]pentane) reduce conformational flexibility, enhancing selectivity for sterically constrained binding pockets .

Research Implications

- Pharmaceutical Design : The -CF₃ group in the target compound offers superior metabolic stability compared to -Cl or -F analogs, making it a preferred scaffold for protease inhibitors .

- Prodrug Development : Esterified analogs (e.g., methyl ester) demonstrate delayed release profiles, ideal for sustained-action formulations .

- Stereoselective Synthesis : Enantiopure derivatives (e.g., (S)-3-fluorophenyl) highlight the importance of chirality in optimizing drug efficacy .

Biological Activity

2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride, also known as 2-(3-trifluoromethylphenyl)glycine hydrochloride, is an organic compound with diverse applications in biological and medicinal research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H9ClF3NO2

- Molecular Weight : 255.62 g/mol

- CAS Number : 1134915-25-5

- Solubility : Soluble in water and polar solvents

- Structure : Characterized by the presence of a trifluoromethyl group which enhances lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Interaction : The compound can act as an agonist or antagonist at specific receptors, influencing various physiological processes. The trifluoromethyl group increases its affinity for hydrophobic sites on proteins and enzymes, enhancing its effectiveness in biological systems.

- Enzymatic Activity Modulation : It has been observed to influence enzyme activity, particularly in pathways related to amino acid metabolism and neurotransmitter regulation .

1. Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of compounds related to this compound. In vivo testing demonstrated that derivatives provided significant protection against seizures in animal models, indicating potential therapeutic applications for epilepsy .

2. Metabolic Regulation

The compound has shown promise in enhancing metabolic processes in diabetic models. For instance, related compounds were found to improve glucose utilization and lipid profiles in high sucrose diet-fed rats, suggesting a role in metabolic syndrome management .

3. Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties through its modulation of oxidative stress pathways. It has been linked to the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative damage .

Case Studies

Comparison with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethyl-containing amino acids:

Q & A

Basic: What are the key physicochemical properties and identifiers of 2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride?

The compound has a molecular formula of C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . Its CAS registry number is 1134915-25-5 , critical for unambiguous identification in chemical databases and regulatory documentation . The trifluoromethyl group at the 3-position of the phenyl ring enhances electron-withdrawing properties, influencing solubility and reactivity in synthetic applications .

Basic: What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves condensation of 3-(trifluoromethyl)benzaldehyde with glycine derivatives under acidic conditions, followed by hydrochlorination. For example, related trifluoromethylphenyl acetic acid derivatives are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, with purification via recrystallization or column chromatography . Key intermediates include 3-(trifluoromethyl)phenyl isocyanate (CAS T77702), which may undergo hydrolysis to form the target compound .

Basic: How is the compound characterized for purity and structural confirmation in academic research?

Researchers use HPLC (with UV detection at 254 nm) and 1H/13C NMR to assess purity and confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in 19F NMR) . Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 201.65 . Differential scanning calorimetry (DSC) can identify hydrate forms or polymorphs if present .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, given conflicting reports on byproduct formation?

Contradictions in yield optimization often arise from competing side reactions, such as over-alkylation or hydrolysis of the trifluoromethyl group. A systematic approach includes:

- DoE (Design of Experiments): Varying reaction temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of glycine derivatives .

- In situ monitoring: Using FT-IR to track the disappearance of the aldehyde peak (~1700 cm⁻¹) and emergence of the carboxylic acid peak (~1720 cm⁻¹) .

- Byproduct analysis: LC-MS identifies common impurities like unreacted 3-(trifluoromethyl)benzaldehyde or dimerized products .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

The compound’s low solubility in aqueous buffers (<1 mg/mL) complicates bioanalytical assays. Strategies include:

- Derivatization: Using trifluoroacetic anhydride to enhance volatility for GC-MS analysis .

- Solid-phase extraction (SPE): C18 cartridges with methanol:water (70:30) elution improve recovery rates .

- Internal standards: Isotopically labeled analogs (e.g., deuterated forms) minimize matrix effects in LC-MS/MS .

Advanced: How does the stereochemistry of the amino acid moiety influence its biological activity?

While the compound is typically racemic (DL-form), enantiomeric resolution via chiral HPLC (e.g., using a Chiralpak IA column) can isolate (R)- and (S)-isomers. The (R)-enantiomer may exhibit higher binding affinity to enzymes or receptors due to spatial compatibility with active sites, as observed in related β-phenylglycine derivatives .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

- Molecular docking: Predicts interactions with targets like GABA receptors, leveraging the trifluoromethyl group’s hydrophobic interactions .

- DFT calculations: Analyze electron density maps to explain regioselectivity in electrophilic substitution reactions .

- MD simulations: Assess stability of the hydrochloride salt in physiological pH conditions .

Advanced: How do researchers address discrepancies in reported solubility data across studies?

Contradictory solubility values (e.g., in DMSO vs. water) often stem from differing hydration states or pH. Standardized protocols include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.